2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-9(7-13)11(14)17-10(8)12(16)15-5-3-2-4-6-15/h2-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXXHXNTUWPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350683 | |
| Record name | 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313971-49-2 | |
| Record name | 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile typically involves the condensation reaction of appropriate precursors. One common method is the Gewald reaction, which involves the reaction of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are often used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Substituent Comparisons
The following table summarizes key structural differences and similarities between the target compound and related thiophene-3-carbonitrile derivatives:
Key Observations :
- Substituent Effects : The piperidine-1-carbonyl group in the target compound enhances steric bulk and lipophilicity compared to aryl or ester substituents in analogs. This may improve membrane permeability but could reduce aqueous solubility relative to hydroxylated derivatives .
- Reactivity: The amino and carbonitrile groups in all compounds enable further derivatization. For example, Schiff base formation is common in analogs with free amino groups , while the carbonitrile can participate in cyclization reactions to form pyrimidinones .
Biological Activity
2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18N2O3S
- Molecular Weight : 282.36 g/mol
- CAS Number : Not explicitly provided in the sources, but related compounds can be tracked via their respective identifiers.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various pathogens.
| Compound | Pathogen | MIC (μg/mL) | Activity |
|---|---|---|---|
| 7b | S. aureus | 0.22 | Bactericidal |
| 10 | E. coli | 0.25 | Bacteriostatic |
| 13 | K. pneumoniae | 0.30 | Bactericidal |
These results suggest that modifications in the piperidine and thiophene moieties can enhance antimicrobial efficacy, with certain derivatives demonstrating lower MIC values indicative of higher potency against resistant strains .
Anti-inflammatory Effects
Compounds similar to this compound have shown promise in anti-inflammatory assays. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell models.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes involved in inflammatory pathways.
- Biofilm Disruption : The ability to disrupt biofilm formation in bacterial cultures has been noted, which is crucial for combating chronic infections .
- Receptor Interaction : Some studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing pain pathways and providing analgesic effects.
Case Studies
- Study on Antimicrobial Resistance : A comparative study evaluated the effectiveness of various thiophene derivatives against resistant strains of bacteria. The results indicated that modifications in the piperidine ring significantly improved antibacterial activity, with some compounds achieving MIC values as low as 0.22 μg/mL against S. aureus .
- Inflammation Model : In a murine model of inflammation, a derivative was administered to assess its effect on cytokine levels. Results showed a significant reduction in TNF-alpha and IL-6 levels compared to controls, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for 2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile?
Answer:
The synthesis typically involves multi-step reactions, starting with Gewald thiophene ring formation. For example:
Condensation Reactions : Reacting malononitrile derivatives with sulfur and a ketone/aldehyde under basic conditions (e.g., sodium bicarbonate in THF/H₂O) to form the thiophene core .
Functionalization : Introducing the piperidine-1-carbonyl group via amidation or coupling reactions. Piperidine derivatives are often coupled using carbodiimide-mediated methods (e.g., EDC/HOBt) .
Purification : Recrystallization from ethanol or column chromatography ensures purity .
Basic: What structural features of this compound influence its biological activity?
Answer:
Key features include:
- Thiophene core : Enables π-π stacking with biological targets.
- Piperidine-1-carbonyl group : Enhances solubility and modulates receptor binding through conformational flexibility .
- Amino and nitrile groups : Participate in hydrogen bonding and dipole interactions, critical for enzyme inhibition (e.g., KRAS targeting) .
Crystallographic studies confirm planar thiophene geometry, facilitating interactions with hydrophobic enzyme pockets .
Advanced: How can computational methods aid in identifying biological targets for this compound?
Answer:
- Chemical Shift Perturbation (CSP) Analysis : Detects ligand-induced protein conformational changes. For example, fragment-based screening identified similar thiophene-carbonitriles as binders to Mycobacterium tuberculosis Ag85C .
- Molecular Docking : Predicts binding affinities to targets like KRAS mutants (e.g., G12C, G12D). BI-2865, a derivative, showed pan-KRAS inhibition via non-covalent interactions .
- MD Simulations : Assess stability of ligand-receptor complexes over time, guiding SAR optimization .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Structural Variability : Compare substituent effects (e.g., piperidine vs. pyrrolidine in KRAS inhibitors) .
- Assay Conditions : Control for pH, solvent (DMSO concentration), and protein purity to minimize artifacts .
- Meta-Analysis : Aggregate data from crystallography (e.g., PDB entries) and enzymatic assays to identify consensus mechanisms .
Basic: What spectroscopic techniques characterize this compound?
Answer:
- NMR : Confirms proton environments (e.g., aromatic thiophene protons at δ 6.8–7.2 ppm, piperidine methyl groups at δ 1.2–1.6 ppm) .
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl (C=O) at ~1680 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₄N₄OS: 278.09) .
Advanced: How does substituent variation impact structure-activity relationships (SAR)?
Answer:
Basic: What are the primary applications in medicinal chemistry?
Answer:
- KRAS Inhibition : Derivatives like BI-2865 show pan-KRAS activity, suppressing tumor growth in vivo (IC₅₀ < 100 nM) .
- Antimicrobial Activity : Piperidine-thiophene hybrids inhibit bacterial enoyl-ACP reductase (FabI) .
- Anti-Inflammatory Effects : Modulate COX-2 via nitrile-mediated interactions .
Advanced: What challenges arise in optimizing synthetic yield?
Answer:
- Side Reactions : Thiophene ring oxidation during coupling steps; mitigate using inert atmospheres .
- Low Solubility : Use polar aprotic solvents (DMF, DMSO) for piperidine coupling .
- Scale-Up : Replace column chromatography with recrystallization (ethanol/water) for industrial-scale production .
Advanced: How is this compound applied in material science?
Answer:
- OFETs : Thiophene derivatives serve as p-type semiconductors. Key metrics:
- Synthesis : Incorporate into π-conjugated polymers via Stille or Suzuki couplings .
Advanced: What analytical methods resolve crystallographic ambiguities?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
